Melogliptin
Overview
Description
Melogliptin is a small molecule drug that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus. The compound was initially developed by Glenmark Pharmaceuticals Ltd. and has shown promising results in clinical trials for improving glycemic control in patients with type 2 diabetes .
Scientific Research Applications
Melogliptin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their interactions.
Biology: Research on this compound helps in understanding the biological pathways involved in glucose metabolism and insulin regulation.
Medicine: this compound is extensively studied for its therapeutic potential in managing type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Melogliptin involves several key steps. The process begins with the protection of a ketone group using a tert-butoxycarbonyl (Boc) group. This is followed by a palladium-catalyzed reduction, which yields an intermediate compound. The intermediate is then reduced using sodium borohydride to produce an amino alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Melogliptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride is frequently used for the reduction of intermediates.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include intermediates that are further processed to yield the final this compound compound. These intermediates are crucial for the stepwise synthesis of the drug .
Mechanism of Action
Melogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This helps in maintaining blood glucose levels within the normal range .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Dutogliptin
- Carmegliptin
- Alogliptin
- Vildagliptin
Comparison: Melogliptin is unique in its long-acting inhibition of dipeptidyl peptidase-4, making it a potent and selective inhibitor. It has shown a high degree of selectivity for dipeptidyl peptidase-4 over other related enzymes, which reduces the likelihood of off-target effects. Additionally, this compound has demonstrated a favorable pharmacokinetic profile, with a longer half-life compared to some other dipeptidyl peptidase-4 inhibitors .
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGLDMGERSRPC-FQUUOJAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868771-57-7 | |
Record name | Melogliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.